N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-6-8-15(14(4)9-11)17(23)20-19-22-21-18(24-19)16-10-12(2)5-7-13(16)3/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFWPNZBYYUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,5-dimethylbenzoic acid hydrazide with 2,4-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, the compound may inhibit the activity of enzymes such as tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth and survival. Additionally, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of bacterial cell walls or proteins .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Notes:
Physical Properties
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an oxadiazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 396.45 g/mol. The structural representation includes an oxadiazole moiety linked to a dimethylbenzamide group, which contributes to its biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N3O3 |
| Molecular Weight | 396.45 g/mol |
| CAS Number | 891125-44-3 |
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant inhibition of various cancer cell lines. A study involving a related oxadiazole compound demonstrated its ability to inhibit RET kinase activity, leading to reduced cell proliferation in RET-driven cancer models .
Case Study: RET Kinase Inhibition
- Compound : I-8 (related oxadiazole derivative)
- Activity : Strong inhibition of RET kinase
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), NCI-H358 (lung cancer)
- IC50 Values :
- A549:
- HCC827:
- NCI-H358:
These results indicate that the compound exhibits promising antitumor activity and warrants further investigation into its mechanism of action.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Antimicrobial Activity
Oxadiazole derivatives have also been explored for their antimicrobial properties. Preliminary screenings suggest that these compounds exhibit activity against a range of bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
